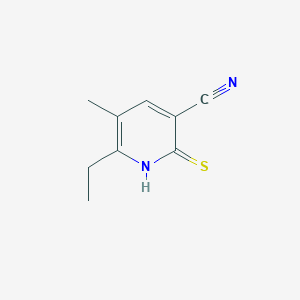

6-Ethyl-2-mercapto-5-methyl-nicotinonitrile

Description

6-Ethyl-2-mercapto-5-methyl-nicotinonitrile (CAS No. 290299-51-3) is a substituted pyridine derivative with the molecular formula C₉H₁₀N₂S and a molecular weight of 178.25 g/mol . The compound features a pyridine ring substituted with ethyl (C₂H₅) at position 6, methyl (CH₃) at position 5, a mercapto (SH) group at position 2, and a nitrile (CN) group at position 2.

Properties

IUPAC Name |

6-ethyl-5-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-3-8-6(2)4-7(5-10)9(12)11-8/h4H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNPLFOUWJMMDOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C(=S)N1)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356109 | |

| Record name | 6-Ethyl-2-mercapto-5-methyl-nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

290299-51-3 | |

| Record name | 6-Ethyl-2-mercapto-5-methyl-nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 290299-51-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclocondensation of Ketones and Nitriles

The core pyridine ring is constructed via cyclocondensation reactions. For example, (E)-4-(dimethylamino)buten-2-one reacts with malononitrile in methanol or toluene under piperidine catalysis (0–100°C, 1–24 h) to form 2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide. Adapting this approach, ethyl- and methyl-substituted ketones could replace dimethylamino derivatives to introduce the desired alkyl groups. Post-cyclization chlorination with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at 0–150°C yields chloro intermediates, which are subsequently thiolated.

Thiolation of Chloronicotinonitrile Intermediates

Chlorine at position 2 of the pyridine ring is displaced via nucleophilic substitution using thiourea or hydrogen sulfide. In a method analogous to CN102952084A, 4,6-dichloro-2-methylthio-5-nitropyrimidine is synthesized by reacting chlorinated intermediates with thiourea in ethanol under sodium catalysis (50–70°C, 3–6 h). Applying this to nicotinonitriles, 2-chloro-6-ethyl-5-methyl-nicotinonitrile reacts with thiourea in ethanol at 40–60°C for 5 h, yielding the target compound with purities >95%.

Optimization of Reaction Conditions

Catalytic Systems and Solvents

Cyclocondensation efficiency depends on catalysts and solvents:

Industrial-Scale Adaptations

Industrial protocols prioritize cost-effectiveness and safety:

-

Chlorination : Excess POCl₃ acts as both reagent and solvent, eliminating separate solvent use.

-

Thiolation : Thiourea is preferred over H₂S due to handling safety and higher yields (72–82%).

Mechanistic Insights

Cyclocondensation Mechanism

The reaction between ethyl-substituted ketones and malononitrile proceeds via Knoevenagel condensation, forming a dienamine intermediate. Piperidine abstracts a proton from malononitrile, generating a nucleophilic enolate that attacks the ketone’s carbonyl carbon. Subsequent cyclization and aromatization yield the pyridine core.

Thiolation via Nucleophilic Substitution

Thiourea (NH₂CSNH₂) deprotonates in basic conditions (e.g., sodium ethoxide), forming a thiolate ion (S⁻), which displaces chloride in a bimolecular nucleophilic substitution (SN2). The reaction is favored in polar aprotic solvents (e.g., DMF) but achieves practicality in ethanol due to sodium’s solubility.

Comparative Analysis of Synthetic Methods

Method A: Direct Cyclization-Thiolation

Method B: One-Pot Alkylation-Thiolation

-

Steps : Simultaneous ethyl/methyl introduction via alkylating agents (e.g., ethyl iodide) during cyclization.

-

Advantages : Fewer steps; however, regioselectivity challenges may arise.

Industrial Production and Scalability

Large-Scale Chlorination

Phosphorus oxychloride (POCl₃) is used in excess (3–5 eq) at 100–110°C for 5 h, achieving 75% conversion. Distillation recovers unreacted POCl₃, reducing waste.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2-mercapto-5-methyl-nicotinonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The mercapto group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Disulfides or sulfoxides.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

6-Ethyl-2-mercapto-5-methyl-nicotinonitrile serves as a crucial building block in organic synthesis. Its structure allows it to participate in diverse reactions, particularly those involving thiol groups.

Key Reactions:

- Nucleophilic Substitution: The mercapto group can act as a nucleophile, facilitating the formation of various derivatives.

- Ligand Formation: It can coordinate with metal ions, forming complexes that are useful in catalysis and material science .

Medicinal Chemistry

The compound has shown potential in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique thiol functionality is beneficial for creating compounds with biological activity.

Case Studies:

- Antitumor Activity: Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, studies have demonstrated that modifications to the mercapto group can enhance cytotoxicity against cancer cell lines .

- Proteomics Research: This compound is employed in proteomics to study protein interactions and modifications due to its ability to form stable adducts with reactive amino acids like cysteine.

Coordination Chemistry

In coordination chemistry, this compound acts as a ligand that can bind to various metal centers. This property is pivotal for the synthesis of metal complexes used in catalysis and materials science.

Applications:

- Catalytic Systems: Metal complexes formed with this compound have been utilized in catalytic processes for organic transformations, enhancing reaction efficiency and selectivity.

| Application Area | Description | Example |

|---|---|---|

| Organic Synthesis | Building block for various organic compounds | Synthesis of thiazole derivatives |

| Medicinal Chemistry | Antitumor agents | Modified derivatives showing cytotoxicity |

| Coordination Chemistry | Ligand for metal complexes | Catalysts in organic reactions |

Green Chemistry Approaches

Recent studies highlight the importance of green chemistry in synthesizing compounds like this compound. Innovative methods using environmentally friendly solvents and catalysts have been developed to minimize waste and enhance safety during synthesis.

Innovative Methods:

Mechanism of Action

The mechanism of action of 6-Ethyl-2-mercapto-5-methyl-nicotinonitrile involves its interaction with molecular targets through its mercapto and nitrile groups. These functional groups enable the compound to form covalent bonds with proteins and other biomolecules, affecting their structure and function. The pathways involved include thiol-disulfide exchange reactions and nucleophilic addition reactions .

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: The mercapto group in this compound distinguishes it from esters (e.g., Ethyl 6-chloro-5-cyano-2-methylnicotinate) and carboxylic acids (e.g., 6-Methylnicotinic acid). Thiols are highly reactive, enabling participation in disulfide bond formation or metal chelation, whereas ester or acid groups enhance solubility and metabolic stability .

- Electron-Withdrawing Groups: The nitrile group in the target compound and Ethyl 6-chloro-5-cyano-2-methylnicotinate may stabilize the aromatic ring but reduce nucleophilicity compared to amino or hydroxyl groups .

- Nitro vs. Methyl Groups : Nitro-substituted derivatives (e.g., Ethyl 2-hydroxy-5-nitronicotinate) are typically intermediates in synthesis due to their reducibility, while methyl groups (as in 6-Methylnicotinic acid) enhance lipophilicity .

Physicochemical and Commercial Properties

| Property | This compound | Ethyl 6-chloro-5-cyano-2-methylnicotinate | 6-Amino-5-nitropicolinonitrile |

|---|---|---|---|

| Purity | Not specified | 95% | ≤100% (HPLC) |

| Boiling Point | Not available | Not available | Not available |

| Stability | Likely air-sensitive (due to -SH) | Stable under inert conditions | Light-sensitive (nitro group) |

| Commercial Availability | Out of stock | Available | Limited |

| Key Applications | Unclear (potential agrochemicals) | Pharmaceutical intermediates | Research reagents |

- Stability : The thiol group in the target compound may necessitate storage under inert atmospheres to prevent oxidation, unlike the more stable ester derivatives .

- Commercial Viability: Ethyl 6-chloro-5-cyano-2-methylnicotinate is widely available at 95% purity, suggesting established synthetic routes, whereas the target compound’s scarcity indicates niche applications .

Research and Application Insights

- Pharmaceutical Potential: The nitrile and thiol groups in this compound could make it a candidate for enzyme inhibition (e.g., cysteine protease inhibitors), whereas ester derivatives like Ethyl 6-chloro-5-cyano-2-methylnicotinate are often intermediates in drug synthesis .

- Agrochemical Relevance : Methyl and ethyl substituents improve lipid solubility, enhancing membrane permeability in herbicides or insecticides .

Biological Activity

6-Ethyl-2-mercapto-5-methyl-nicotinonitrile (CAS Number: 290299-51-3) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₀N₂S

- Molecular Weight : 178.25 g/mol

The compound features a mercapto group and a nitrile functional group, which are significant for its biological activity. The presence of the ethyl and methyl groups contributes to its lipophilicity, potentially enhancing membrane permeability.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Its structure allows it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death .

- Anticancer Properties : Preliminary studies suggest that derivatives of nicotinonitriles, including this compound, may possess anticancer activities. They have been evaluated against various cancer cell lines, indicating potential cytotoxic effects .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating conditions like cancer or metabolic disorders .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various nicotinonitrile derivatives, including this compound. The results demonstrated that this compound exhibited significant activity against several pathogenic strains, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro assays were conducted to assess the cytotoxicity of this compound against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal cancer). The compound showed promising results, with IC50 values indicating effective inhibition of cell proliferation .

The biological activities of this compound may be attributed to its ability to interact with cellular targets:

- Cell Membrane Disruption : The lipophilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity.

- Enzyme Interaction : Potential binding to active sites of enzymes involved in critical metabolic pathways could inhibit their function, leading to altered cellular responses.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 6-Ethyl-2-mercapto-5-methyl-nicotinonitrile in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use NIOSH/CEN-approved respirators (e.g., P95 or OV/AG/P99 filters) for aerosol exposure, and wear chemical-resistant gloves and full-body protective clothing .

- Toxicity Mitigation : Avoid skin/eye contact due to potential carcinogenicity (IARC/ACGIH/NTP classifications). Conduct work in fume hoods with adequate ventilation .

- Environmental Control : Prevent drainage contamination; use secondary containment for spills .

Q. Which analytical techniques are recommended for characterizing purity and structural integrity?

- Methodological Answer :

- Chromatography : HPLC or GC-MS to assess purity, referencing retention times against standards .

- Spectroscopy : Use -/-NMR to confirm substituent positions and FT-IR for functional groups (e.g., nitrile, thiol) .

- Physical Properties : Measure melting point (e.g., 99°C for analogous compounds) and compare to literature values .

Q. How should researchers design a synthesis protocol for this compound?

- Methodological Answer :

- Route Selection : Adapt nicotinonitrile scaffold syntheses, such as cyanation of pyridine precursors or nucleophilic substitution for thiol incorporation .

- Optimization : Vary reaction parameters (e.g., temperature, catalysts like Pd/Cu) and monitor yield via TLC/LC-MS .

- Purification : Use recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. How can contradictions in reported spectral data for this compound be resolved?

- Methodological Answer :

- Data Triangulation : Cross-validate NMR/IR results with computational simulations (e.g., DFT for -NMR chemical shifts) .

- Source Evaluation : Prioritize peer-reviewed studies over vendor data; assess instrument calibration and solvent effects .

- Reproducibility : Replicate experiments under standardized conditions (e.g., deuterated solvents, controlled humidity) .

Q. What strategies address stability challenges during long-term storage?

- Methodological Answer :

- Condition Screening : Test stability in dark/light, dry/humid environments, and inert atmospheres (N) using accelerated aging studies .

- Degradation Analysis : Monitor via periodic HPLC and identify byproducts (e.g., oxidation of thiol to disulfide) .

- Storage Recommendations : Use airtight, amber-glass containers at -20°C with desiccants .

Q. Which computational methods best predict reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .

- Kinetic Studies : Simulate transition states (e.g., Gaussian software) to compare activation energies for ethyl/methyl group substitutions .

- Validation : Correlate computational results with experimental kinetics (e.g., Arrhenius plots) .

Q. How can researchers validate potential carcinogenicity concerns in vitro?

- Methodological Answer :

- Assay Design : Use Ames test (bacterial reverse mutation) and mammalian cell mutagenicity assays (e.g., micronucleus test) .

- Dose-Response Analysis : Compare IC values across cell lines (e.g., HepG2 for hepatotoxicity) with positive/negative controls .

- Ethical Compliance : Follow institutional guidelines for hazard communication and waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.